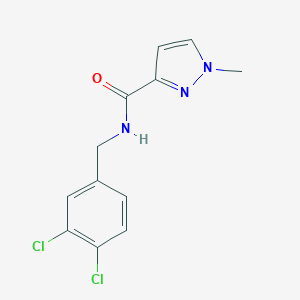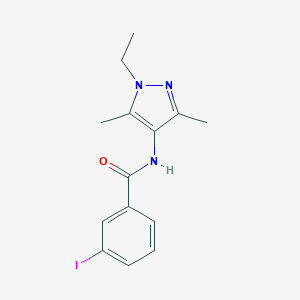![molecular formula C17H15ClN2O3 B213683 {5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE](/img/structure/B213683.png)
{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is a complex organic compound characterized by the presence of a furan ring, a pyrazole ring, and a chlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrazole ring is often formed via the condensation of hydrazines with 1,3-diketones. The final step involves the coupling of the chlorophenoxy group with the furan-pyrazole intermediate under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the chlorophenoxy group can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its ability to undergo various chemical reactions could be leveraged to design prodrugs or active pharmaceutical ingredients with specific biological activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential for modification through chemical reactions makes it a versatile candidate for various industrial processes.
Mécanisme D'action
The mechanism of action of {5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The furan and pyrazole rings may interact with enzymes or receptors, modulating their activity. The chlorophenoxy group could enhance the compound’s binding affinity to its targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound contains a furan ring similar to {5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE but lacks the pyrazole and chlorophenoxy groups.
Furfuryl alcohol: Another furan-containing compound, but with different functional groups and properties.
Uniqueness
This compound is unique due to the combination of its furan, pyrazole, and chlorophenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H15ClN2O3 |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
[5-[(3-chlorophenoxy)methyl]furan-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-8-12(2)20(19-11)17(21)16-7-6-15(23-16)10-22-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3 |
Clé InChI |
CCCYUGAHSZEGHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C |
SMILES canonique |
CC1=CC(=NN1C(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)

![3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-CHLORO-3-PYRIDYL)BENZAMIDE](/img/structure/B213604.png)

![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)

![{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE](/img/structure/B213611.png)

![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE](/img/structure/B213613.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)
